molecular formula C19H19N3O B1318168 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol CAS No. 941868-43-5

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol

Cat. No.: B1318168
CAS No.: 941868-43-5
M. Wt: 305.4 g/mol
InChI Key: NLEBIHHGSQJBTM-UHFFFAOYSA-N
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Description

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C19H19N3O It is known for its unique structure, which combines a quinoline moiety with a phenylpiperazine group

Biochemical Analysis

Biochemical Properties

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, thereby influencing the cellular redox state . Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . For example, this compound has been reported to affect the expression of genes involved in antioxidant defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby altering their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with DNA or RNA, as well as with transcription factors .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied in various laboratory settings. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used . In some cases, prolonged exposure to this compound has been associated with changes in cellular metabolism and function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress . At higher doses, it can induce toxic effects, including cellular damage and apoptosis . The threshold for these effects can vary depending on the species and the specific experimental conditions used .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and antioxidant defense . This compound can interact with enzymes such as superoxide dismutase and catalase, influencing their activity and thereby modulating the cellular redox state . Additionally, this compound can affect the levels of various metabolites, including reactive oxygen species and antioxidants .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and can accumulate in specific cellular compartments . Its distribution within tissues can vary depending on the tissue type and the presence of specific transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and the nucleus . Its activity and function can be influenced by its subcellular localization, as it can interact with different biomolecules in these compartments . For instance, in the nucleus, this compound can interact with DNA and transcription factors, thereby influencing gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Phenylpiperazin-1-yl)quinolin-8-ol typically involves the reaction of 8-hydroxyquinoline with 1-phenylpiperazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline or piperazine rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline or piperazine derivatives.

    Substitution: Formation of halogenated quinoline or piperazine derivatives.

Scientific Research Applications

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of corrosion inhibitors and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Phenylpiperazin-1-yl)methyl)quinolin-8-ol: Similar structure with a methyl group on the quinoline ring.

    8-Hydroxyquinoline: Lacks the phenylpiperazine group but shares the quinoline core.

    1-Phenylpiperazine: Lacks the quinoline moiety but shares the piperazine core.

Uniqueness

2-(4-Phenylpiperazin-1-yl)quinolin-8-ol is unique due to its combined quinoline and phenylpiperazine structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-(4-phenylpiperazin-1-yl)quinolin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c23-17-8-4-5-15-9-10-18(20-19(15)17)22-13-11-21(12-14-22)16-6-2-1-3-7-16/h1-10,23H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLEBIHHGSQJBTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(C=CC=C4O)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279763
Record name 2-(4-Phenyl-1-piperazinyl)-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941868-43-5
Record name 2-(4-Phenyl-1-piperazinyl)-8-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941868-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Phenyl-1-piperazinyl)-8-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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